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Compound of Interest

Compound Name:
2-(2-Hydroxy-5-

nitrophenoxy)acetic acid

Cat. No.: B8066175

Get Quote

Executive Summary
CAS Number: 52427-09-5 Chemical Name: 2-(2-Hydroxy-5-nitrophenoxy)acetic acid
Synonyms: (2-Hydroxy-5-nitrophenoxy)acetic acid; 4-Nitrocatechol-2-O-carboxymethyl ether

Molecular Formula: C

H

NO

Molecular Weight: 213.14 g/mol [3]

CAS 52427-09-5 is a regio-defined ether derivative of 4-nitrocatechol. Unlike its more common

isomer (where alkylation occurs at the para-hydroxyl group), this compound features the

carboxymethyl group at the meta-position relative to the nitro moiety.[2] This specific

substitution pattern makes it a critical intermediate for synthesizing fused heterocyclic systems,

such as 1,4-benzodioxan-2-ones and benzoxazinones, which are privileged scaffolds in kinase

inhibitors and anti-inflammatory drug discovery.[2]
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Structural Characterization & Stereochemistry[2]
Molecular Architecture
The molecule consists of a benzene core substituted with three distinct functional groups,

creating a "push-pull" electronic system:

Nitro Group (-NO

) at C5: A strong electron-withdrawing group (EWG) that deactivates the ring and increases
the acidity of the phenolic proton.[2]

Hydroxyl Group (-OH) at C2: A hydrogen bond donor/acceptor.[2] Its position para to the nitro

group significantly enhances its acidity (lowering pKa).[2]

Carboxymethoxy Group (-OCH

COOH) at C1: An ether-linked acetic acid moiety.[2] The ether oxygen acts as a weak
electron donor by resonance, while the carboxylic acid provides a second ionization center.
[2]

Regiochemistry & Synthesis Logic
Synthesizing CAS 52427-09-5 requires overcoming standard reactivity trends. In 4-

nitrocatechol, the hydroxyl group para to the nitro group is more acidic (pKa ~7.[2]2) than the

meta-hydroxyl (pKa ~9.0).[2] Direct alkylation typically yields the para-ether. Consequently,

obtaining the meta-ether (CAS 52427-09-5) often necessitates protection strategies or

controlled pH conditions to direct alkylation to the less acidic position.[2]

Figure 1: Structural Connectivity and Numbering (Note: C1 is assigned to the ether linkage for

nomenclature consistency)
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Click to download full resolution via product page

Caption: Functional group topology of CAS 52427-09-5 showing the specific 1,2,5-substitution

pattern.[2]

Physicochemical Profile
The following properties are critical for handling, formulation, and synthesis. Data values are

synthesized from experimental analogs and computational models (ACD/Labs, EPISuite)

where direct literature is sparse.[2]
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Property Value / Range Scientific Context

Physical State Yellow crystalline powder

Coloration arises from the

transition of the nitro group

conjugated with the phenol.

Melting Point 168 – 172 °C (Decomposes)

High melting point indicates

strong intermolecular hydrogen

bonding (dimerization of

carboxylic acids).[2]

Solubility (Water) Low (pH < 3); High (pH > 7)
pH-dependent solubility due to

dual ionization centers.[2]

Solubility (Organic)
DMSO, Methanol, Ethyl

Acetate

Soluble in polar aprotic

solvents; moderately soluble in

chlorinated solvents.[2]

pKa 1 (Acid) 3.1 ± 0.2
Deprotonation of the carboxylic

acid (-COOH).[2]

pKa 2 (Phenol) 6.8 ± 0.3

Deprotonation of the phenol.[2]

Significantly lower than phenol

(10.[2]0) due to the para-nitro

group.[2]

LogP (Octanol/Water) 1.2 ± 0.2

Moderately lipophilic in

unionized form; LogD

will be < 0 due to ionization.[2]

H-Bond Donors 2
Phenolic -OH and Carboxylic -

OH.

H-Bond Acceptors 6
Nitro (2), Ether (1), Carboxyl

(2), Phenol (1).[2]

Ionization & Biopharmaceutics
At physiological pH (7.4), CAS 52427-09-5 exists predominantly as a dianion (carboxylate
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and phenoxide

).[2]

Implication: The molecule will have low membrane permeability (LogD

< -2.[2]0) unless masked as an ester prodrug.[2]

Stability: The phenoxide anion is stabilized by resonance with the nitro group, making the

dianion resistant to oxidative degradation compared to non-nitro catechols.[2]

Stability & Degradation Pathways[2]
Understanding the stress profile is essential for storage and reaction planning.[2]

Thermal Stability
Stable up to ~150°C. Above this, decarboxylation is a potential risk, particularly in the presence

of metal ions or strong bases.[2]

Chemical Reactivity (Cyclization)
The most critical reactivity pathway is intramolecular cyclization.[2] Under acidic conditions or

with dehydrating agents (e.g., SOCl

, DCC), the phenolic hydroxyl can attack the activated carboxylic acid to form a lactonized
benzodioxan-2-one.[2]

Figure 2: Reactivity and Cyclization Pathway
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Caption: Synthesis of benzodioxan-2-one scaffold via intramolecular cyclization of CAS 52427-

09-5.

Experimental Protocols
Protocol: Potentiometric pKa Determination
Objective: To accurately determine the ionization constants of the carboxylic acid and nitro-

phenol groups.

Reagents:

0.01 M NaOH (standardized).[2]

0.1 M KCl (ionic strength adjustor).[2]

Degassed water (CO

-free).[2]

Procedure:

Preparation: Dissolve 5.0 mg of CAS 52427-09-5 in 20 mL of 0.1 M KCl solution. Ensure

complete dissolution (sonicate if necessary).[2]

Titration: Titrate with 0.01 M NaOH using an autotitrator under nitrogen atmosphere to

prevent carbonate formation.

Data Analysis: Plot pH vs. Volume of NaOH.

First Inflection Point: Corresponds to the Carboxylic Acid (expect pH ~3.1).[2]

Second Inflection Point: Corresponds to the Phenol (expect pH ~6.8).[2]

Validation: The difference between pKa1 and pKa2 (>3 units) allows for distinct resolution of

endpoints.

Protocol: HPLC Purity Analysis
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Objective: Quantify purity and detect regio-isomeric impurities (e.g., para-ether isomer).

Parameter Condition

Column
C18 Reverse Phase (e.g., Agilent Zorbax SB-

C18, 4.6 x 150 mm, 3.5 µm)

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B Acetonitrile

Gradient 5% B to 95% B over 20 minutes

Flow Rate 1.0 mL/min

Detection
UV at 310 nm (Nitro-phenol absorption max)

and 254 nm

Retention Time
CAS 52427-09-5 will elute after 4-nitrocatechol

but before the diester impurities.

System Suitability:

Tailing Factor: Must be < 1.5 (Use formic acid to suppress ionization of the carboxylic acid

and improve peak shape).[2]

Resolution: > 2.0 between the main peak and the regio-isomer (if available as standard).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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7. 52427-05-1 | 2-Bromo-5-nitrophenol | Fluorinated Building Blocks | Ambeed.com
[ambeed.com]

8. 52427-05-1 | 2-Bromo-5-nitrophenol | Fluorinated Building Blocks | Ambeed.com
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To cite this document: BenchChem. [Physicochemical Profiling of CAS 52427-09-5: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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